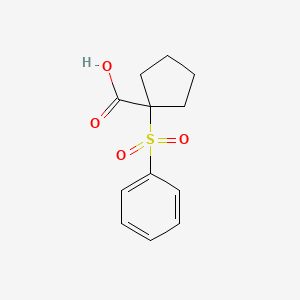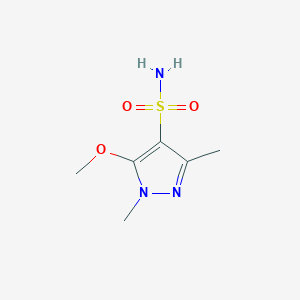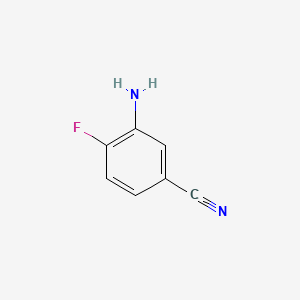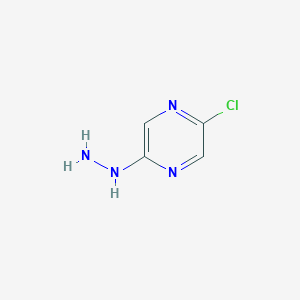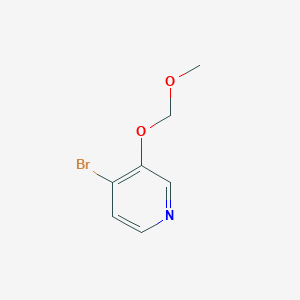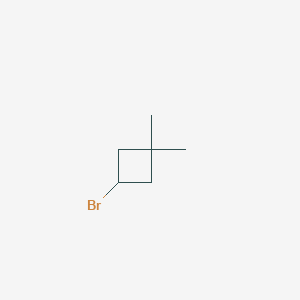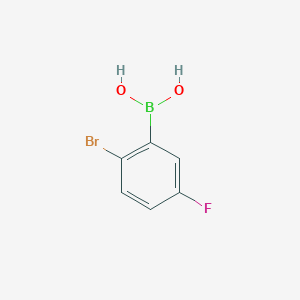![molecular formula C7H5BrN2O2 B1285437 6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮 CAS No. 335032-38-7](/img/structure/B1285437.png)
6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮
描述
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C7H5BrN2O2 and its molecular weight is 229.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
癌症治疗:FGFR抑制剂
6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮: 衍生物已被鉴定为成纤维细胞生长因子受体 (FGFR) 的有效抑制剂,这在癌症治疗中至关重要 。FGFR 信号通路异常活化与多种癌症的进展相关,包括乳腺癌、肺癌和肝癌。通过抑制 FGFR,这些化合物可以阻止癌细胞增殖和迁移,使其成为很有前途的抗癌药物候选者。
抗增殖剂
该化合物的衍生物已显示出对各种癌细胞系的显着抗增殖活性 。通过引入特定的官能团,研究人员能够增强这些分子的抗肿瘤特性。这导致了新型抗癌药物的开发,这些药物可以直接作用于癌细胞以抑制其生长和增殖。
分子对接和动力学
6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮衍生物的分子对接研究揭示了它们在靶蛋白活性位点的潜在结合方向 。此外,分子动力学模拟有助于了解这些化合物与受体结合时的稳定性,从而为它们作为治疗剂的有效性提供见解。
光致发光材料
该化合物的衍生物已被用于设计具有高量子效率的光致发光材料 。这些材料对于多色显示应用非常有价值,在这些应用中需要经济高效且高效的发光化合物。
先导化合物优化
某些衍生物的低分子量和有效活性使其成为进一步优化的有吸引力的先导化合物 。优化过程涉及修改化学结构以提高功效、降低毒性并改善临床应用的药代动力学特性。
信号转导通路研究
该化合物在信号转导通路中的作用,尤其是那些涉及细胞增殖和迁移的通路,使其成为研究生理和病理过程的宝贵工具 。了解这些通路可以导致新的治疗靶点和策略的发现。
血管生成研究
血管生成,即新血管的形成,是一个受 FGF–FGFR 轴调节的过程,6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮衍生物可以对此做出贡献 。研究这些化合物对血管生成的影响可以为治疗血管生成起关键作用的疾病提供见解,例如癌症和黄斑变性。
耐药机制
了解癌细胞如何产生耐药性对于改善治疗效果至关重要6-溴-1H-吡啶并[2,3-D][1,3]噁嗪-2(4H)-酮衍生物可用于研究耐药机制,尤其是在涉及 FGFR 信号传导的癌症中 .
作用机制
Target of Action
6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one primarily targets fibroblast growth factor receptors (FGFRs) . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of FGFR signaling is implicated in various cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain. This binding inhibits the receptor’s autophosphorylation, preventing the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By targeting FGFRs, 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one affects several biochemical pathways:
Pharmacokinetics
The pharmacokinetics of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one involve its absorption, distribution, metabolism, and excretion (ADME):
Result of Action
The molecular and cellular effects of 6-Bromo-1H-pyrido[2,3-D][1,3]oxazin-2(4H)-one include:
- Reduced Tumor Growth : Overall, these effects contribute to decreased tumor growth and progression .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability:
- Presence of Enzymes : Enzymatic activity in the body can affect the metabolism and stability of the compound .
: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors
属性
IUPAC Name |
6-bromo-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O2/c8-5-1-4-3-12-7(11)10-6(4)9-2-5/h1-2H,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKSYBHWHOLZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC(=O)O1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



